4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
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Overview
Description
4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and are prevalent in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of indole derivatives can involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of inexpensive starting materials like 2-iodoaniline and involve cyclization reactions to form the indole ring system .
Chemical Reactions Analysis
Types of Reactions
4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert indole derivatives to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinolines, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules. These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid and precursor to indole derivatives.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C15H21ClN2O3 |
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Molecular Weight |
312.79 g/mol |
IUPAC Name |
4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c16-13(15(19)20-8-4-3-7-18)9-11-10-17-14-6-2-1-5-12(11)14;/h1-2,5-6,10,13,17-18H,3-4,7-9,16H2;1H/t13-;/m0./s1 |
InChI Key |
DKELTJVUYJQYDV-ZOWNYOTGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)OCCCCO)N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OCCCCO)N.Cl |
Origin of Product |
United States |
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